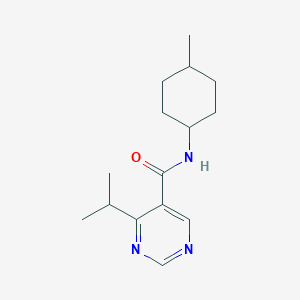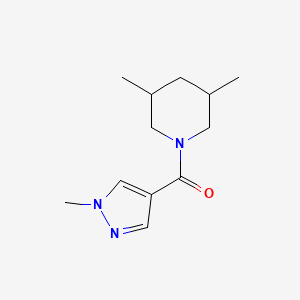![molecular formula C16H24N2O2 B7514012 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known to possess a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects.
作用机制
The exact mechanism of action of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one may help to alleviate the symptoms of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of serotonin in the brain, which may help to alleviate the symptoms of depression and anxiety. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
实验室实验的优点和局限性
One advantage of using 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and has been shown to possess a wide range of pharmacological effects. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
One limitation of using 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one in lab experiments is its potential for toxicity. Like many other chemical compounds, this compound may have toxic effects if not handled properly. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of lab experiments.
未来方向
There are several future directions for research on 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one. One area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity. Finally, this compound may have potential for use in the treatment of other medical conditions, such as pain and inflammation, and further research is needed to explore these potential applications.
合成方法
The synthesis of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one involves the reaction of 4-(2-Hydroxyphenyl)piperazine with 3,3-dimethylbutan-1-one in the presence of a suitable catalyst. This reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques, such as recrystallization or chromatography.
科学研究应用
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one has been extensively studied in the field of medicinal chemistry due to its pharmacological properties. This compound has been shown to possess antidepressant, anxiolytic, and antipsychotic effects, making it a promising candidate for the treatment of various psychiatric disorders. Additionally, this compound has been investigated for its potential use in the treatment of pain, inflammation, and other medical conditions.
属性
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)12-15(20)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19/h4-7,19H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJJTKHBEZICCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)



